![molecular formula C12H9ClF3N3OS2 B2371937 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 298215-04-0](/img/structure/B2371937.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a chlorophenyl group, and a thiadiazole group .
Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. Trifluoromethyl groups, for example, are known for their high electronegativity and can influence the chemical behavior of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could affect its polarity, boiling point, and stability .Scientific Research Applications
Anticancer Properties
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, and related compounds, are significant in cancer research. A study described the synthesis of a similar molecule, 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, highlighting its potential as a drug-like molecule with anticancer properties. This compound was synthesized using 5-amino-1,3,4-thiadiazole-2-thiol and showed promising anticancer activity in vitro (Yushyn, Holota, & Lesyk, 2022).
Glutaminase Inhibition
BPTES analogs, with structural similarities to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, have been synthesized and evaluated as glutaminase inhibitors. These compounds have been instrumental in exploring the therapeutic potential of GLS inhibition, particularly in cancer therapy (Shukla et al., 2012).
Antimicrobial Potential
Research on compounds structurally related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, such as various N-substituted derivatives, has shown potential antimicrobial effects. These derivatives have been effective against multiple microbial species, indicating their usefulness in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Structural Studies
In-depth structural studies of compounds similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide have been conducted, revealing insights into their molecular structure and interactions. These studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their therapeutic potential (Boechat et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3OS2/c1-6-18-19-11(22-6)21-5-10(20)17-9-4-7(12(14,15)16)2-3-8(9)13/h2-4H,5H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXZABMPXFLGKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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